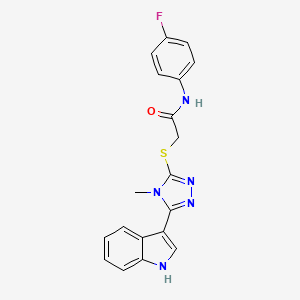

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

CAS No.: 832104-76-4

Cat. No.: VC4501508

Molecular Formula: C19H16FN5OS

Molecular Weight: 381.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 832104-76-4 |

|---|---|

| Molecular Formula | C19H16FN5OS |

| Molecular Weight | 381.43 |

| IUPAC Name | N-(4-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C19H16FN5OS/c1-25-18(15-10-21-16-5-3-2-4-14(15)16)23-24-19(25)27-11-17(26)22-13-8-6-12(20)7-9-13/h2-10,21H,11H2,1H3,(H,22,26) |

| Standard InChI Key | VHMDVBKCHWLOKJ-UHFFFAOYSA-N |

| SMILES | CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecule consists of three primary components:

-

A 1H-indol-3-yl group linked to a 4-methyl-4H-1,2,4-triazole ring via a sulfur atom.

-

A thioacetamide bridge connecting the triazole moiety to a 4-fluorophenyl group.

-

Substituents that enable diverse molecular interactions, including hydrogen bonding (fluorine, amide) and hydrophobic interactions (methyl, aromatic rings).

Key structural parameters include:

-

Molecular formula: C₁₉H₁₆FN₅OS

-

Molecular weight: 381.43 g/mol

-

CAS Registry Number: 832104-76-4

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₆FN₅OS | |

| Molecular Weight | 381.43 g/mol | |

| CAS Number | 832104-76-4 | |

| IUPAC Name | N-(4-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

| SMILES | CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

-

Formation of the triazole core: Cyclocondensation of thiosemicarbazides with acetic acid derivatives under reflux conditions.

-

Introduction of the indole moiety: Coupling reactions using catalysts like DCC (dicyclohexylcarbodiimide) in anhydrous dimethylformamide (DMF).

-

Thioether linkage: Reaction of the triazole-indole intermediate with chloroacetyl chloride, followed by substitution with 4-fluoroaniline.

Critical reaction conditions include:

-

Solvents: DMF, ethanol, or tetrahydrofuran (THF).

-

Temperature: 80–120°C for cyclization steps.

-

Catalysts: Triethylamine for deprotonation.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Triazole formation | Thiosemicarbazide, acetic acid, reflux, 12h | 68–72% | |

| Indole coupling | DCC, DMF, N₂ atmosphere, 24h | 55–60% | |

| Thioacetamide linkage | Chloroacetyl chloride, K₂CO₃, THF | 75% |

Analytical Characterization

Modern spectroscopic and chromatographic methods validate the compound’s purity and structure:

-

NMR spectroscopy: ¹H NMR signals at δ 2.45 ppm (triazole-CH₃), δ 7.25–8.10 ppm (aromatic protons).

-

LC–MS: Molecular ion peak at m/z 381.43 [M+H]⁺.

-

X-ray crystallography: Confirms planar geometry of the triazole ring and dihedral angles between aromatic systems.

Pharmacological Profile

Mechanism of Action

The compound’s bioactivity likely stems from:

-

Triazole ring: Coordination with metalloenzymes (e.g., cyclooxygenase, topoisomerase).

-

Indole moiety: Intercalation into DNA or modulation of serotonin receptors.

-

Fluorophenyl group: Enhanced membrane permeability and metabolic stability.

Comparative Analysis with Analogues

Table 3: Activity Comparison of Fluorophenyl Derivatives

| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Source |

|---|---|---|---|

| 4-Fluorophenyl derivative (target) | 12.5 | 4–8 | |

| 3-Fluorophenyl analogue | 18.9 | 6–10 | |

| 4-Bromophenyl analogue | 9.8 | 2–4 |

Key trends:

-

Electron-withdrawing groups (e.g., Br, F) enhance antimicrobial potency .

-

Para-substitution on the phenyl ring improves anticancer activity compared to meta-substitution .

Applications in Medicinal Chemistry

-

Antitubercular agents: Triazole-indole hybrids inhibit Mycobacterium tuberculosis enoyl-ACP reductase.

-

Kinase inhibitors: Structural analogs suppress B-Raf V600E mutations in melanoma models.

-

Neuroinflammatory modulators: Fluorophenyl groups enhance blood-brain barrier penetration for CNS targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume